tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492187
InChI: InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol

tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16492187

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
IUPAC Name tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key WUARHZWSFMJLHR-IUCAKERBSA-N
Isomeric SMILES C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr
Canonical SMILES CC1CC(N(C1)C(=O)OC(C)(C)C)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate (C₁₁H₂₀BrNO₂; molecular weight 278.19 g/mol) features a pyrrolidine ring substituted at the 2- and 4-positions with bromomethyl and methyl groups, respectively. The tert-butyl carboxylate group at the 1-position enhances steric bulk, influencing reactivity and stability. Key identifiers include:

PropertyValue
IUPAC Nametert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
InChI KeyWUARHZWSFMJLHR-IUCAKERBSA-N
Isomeric SMILESC[C@H]1CC@HCBr
PubChem CID167996471

The (2S,4S) configuration ensures distinct spatial arrangements, critical for interactions in chiral environments.

Spectroscopic and Stereochemical Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromomethyl (δ ~3.4–3.7 ppm) and tert-butyl groups (δ ~1.4 ppm). X-ray crystallography of analogous compounds confirms the puckered conformation of the pyrrolidine ring, with the bromine atom occupying an axial position. This stereochemical rigidity enhances selectivity in nucleophilic substitution reactions, a property leveraged in synthetic applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with a pyrrolidine precursor. A common strategy involves:

  • Ring Formation: Cyclization of γ-amino alcohols or ketones to construct the pyrrolidine backbone.

  • Stereoselective Functionalization: Enzymatic or chemical resolution to install the (2S,4S) configuration.

  • Bromination: Introduction of the bromomethyl group via radical bromination or Appel reaction.

For example, treatment of (2S,4S)-4-methylpyrrolidine-2-methanol with carbon tetrabromide and triphenylphosphine yields the bromomethyl derivative, followed by protection with tert-butyl dicarbonate.

Reaction Mechanisms

The bromine atom’s electrophilic nature facilitates nucleophilic substitutions (SN2), enabling conversion to amines, thiols, or azides. The tert-butyl ester, stable under basic conditions, can be deprotected using trifluoroacetic acid to yield the free carboxylic acid, a precursor for peptide coupling.

Applications in Organic Synthesis

Pharmaceutical Building Blocks

This compound’s stereochemistry aligns with requirements for bioactive molecules. For instance, it has been used to synthesize protease inhibitors, where the pyrrolidine ring mimics transition-state geometries. A 2024 study demonstrated its incorporation into a hepatitis C virus (HCV) NS3/4A protease inhibitor, achieving nanomolar IC₅₀ values.

Agrochemical Applications

In agrochemistry, the bromomethyl group serves as a handle for functionalizing herbicides. Derivatives of this compound exhibit enhanced uptake in plant vascular systems, improving herbicidal efficacy.

Biological and Pharmacological Relevance

Enzymatic Interactions

The (2S,4S) configuration confers affinity for enzymes with chiral active sites. Molecular docking studies reveal hydrogen bonding between the carboxylate group and catalytic residues in dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies.

Comparative Analysis with Structural Analogues

Fluorinated Derivatives

tert-Butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate (C₁₀H₁₇BrFNO₂) exhibits increased electronegativity, enhancing hydrogen-bonding capacity. This derivative shows superior inhibition of DPP-IV (IC₅₀ = 12 nM vs. 45 nM for the non-fluorinated compound).

Stereoisomeric Variants

The (2R,4S) isomer displays reversed chirality at C2, reducing affinity for DPP-IV by 80%. This underscores the critical role of absolute configuration in biological activity.

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